The compound "1-Methyl-3-nicotinoyl-2-piperidone" is a derivative of the 2-piperidone family, which has been the subject of various studies due to its potential therapeutic applications. Research has focused on the design and synthesis of 2-piperidone derivatives to address a range of medical challenges, particularly in the treatment of neurodegenerative diseases and cancer. The unique structural properties of these compounds allow for the inhibition of harmful biological processes such as amyloid aggregation and inflammation, which are implicated in diseases like Alzheimer's1. Additionally, modifications to the piperidone structure, such as the addition of a 3-methyl group, have been shown to influence the carcinogenic activity of these compounds2. Furthermore, the 3-benzhydryl-4-piperidone derivatives have been identified as potent neurokinin-1 receptor antagonists, suggesting their utility in targeting G-protein coupled receptors3.
The mechanism of action of 2-piperidone derivatives involves multiple pathways. For instance, certain derivatives have been shown to significantly inhibit the self-aggregation of Aβ(1-42), a peptide associated with Alzheimer's disease. Compound 7q, a closely related derivative, was particularly effective, inhibiting aggregation by 59.11% at a concentration of 20 μM1. This compound also demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglial cells and preventing neuronal cell death caused by neurotoxicity mediated by activated microglia1. The molecular modeling studies suggest that these compounds fit well within the pharmacophore model and exhibit good binding to the active site of myeloid differentiation factor 88 (MyD88), which is crucial for the inflammatory response1. On the other hand, the carcinogenic potential of nitroso-4-piperidone derivatives has been linked to the induction of liver and esophageal tumors, with the 3-methyl substitution leading to a more rapid onset of esophageal tumors2. Lastly, the 3-benzhydryl-4-piperidone derivatives act as neurokinin-1 receptor antagonists, a pathway relevant for managing pain and inflammation3.
The applications of 2-piperidone derivatives span across various fields, primarily in medicine. In the context of neurodegenerative diseases, these compounds are promising candidates for the development of multifunctional agents to treat Alzheimer's disease. Their ability to inhibit amyloid aggregation and mitigate neuroinflammation positions them as potential therapeutics to slow down or prevent the progression of the disease1. In oncology, the study of nitroso-4-piperidone derivatives provides insights into the structural factors that influence carcinogenicity, which is essential for the design of safer chemicals and drugs2. The research on 3-benzhydryl-4-piperidone derivatives as neurokinin-1 receptor antagonists opens up possibilities for new treatments for pain and psychiatric disorders, given the role of the neurokinin-1 receptor in these conditions3. The versatility and chemical accessibility of these compounds also make them suitable for the synthesis of chemical libraries, which can be used to discover new drugs with diverse therapeutic effects3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: